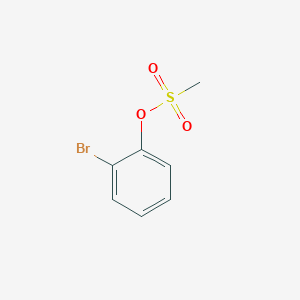
(2-bromophenyl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromophenyl) methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 2-bromophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-bromophenyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-bromophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-bromophenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2-bromophenyl) methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromophenyl group can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 2-bromophenol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl esters.
Ester Hydrolysis: Products are methanesulfonic acid and 2-bromophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-bromophenyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester bonds.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 2-bromophenyl ester involves its reactivity as an ester and the presence of the bromine atom. The ester bond can be cleaved by nucleophiles, leading to the formation of methanesulfonic acid and substituted phenols. The bromine atom can participate in substitution reactions, making the compound versatile in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid phenyl ester: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methanesulfonic acid 4-bromophenyl ester: Similar structure but with the bromine atom in the para position, affecting its reactivity and steric properties.
Uniqueness
(2-bromophenyl) methanesulfonate is unique due to the presence of the bromine atom in the ortho position, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
(2-bromophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSOXOFHJMKFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404282.png)
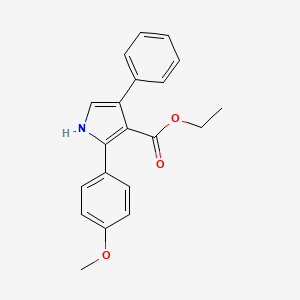
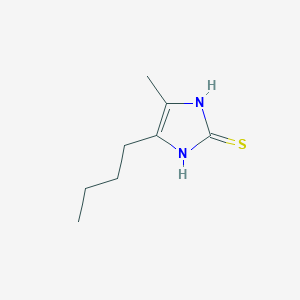
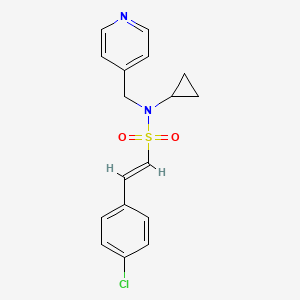
![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)

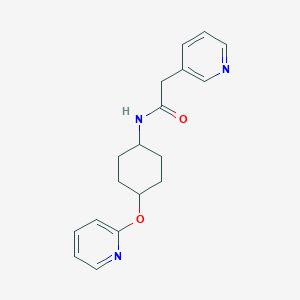
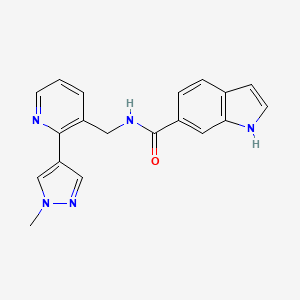
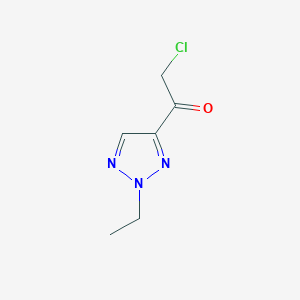
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)
![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)
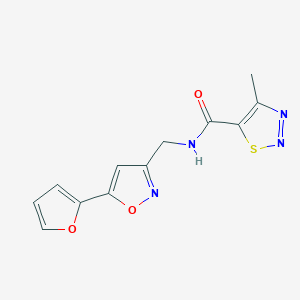
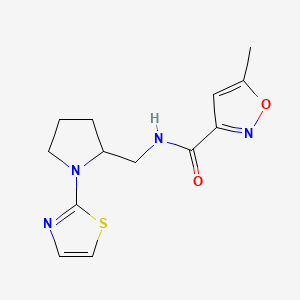
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
